3-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile
Description
Properties
IUPAC Name |
3-[3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-16-9-12-5-2-3-10(12)7-14(8-12)11(15)4-6-13/h10H,2-5,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGURCPDTPRWVCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCCC1CN(C2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile, a complex organic compound, has garnered attention in pharmacology and medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 222.28 g/mol. The compound features a hexahydrocyclopenta[c]pyrrole ring system, which is significant in various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₂O₂ |
| Molecular Weight | 222.28 g/mol |
| CAS Number | 2098109-13-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The compound could bind to various receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that pyrrole derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The compound's structural characteristics position it as a promising candidate for anticancer therapy. Studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a study involving synthesized pyrrole derivatives revealed their ability to modulate apoptotic pathways effectively .
Study on Cytotoxicity
A recent study investigated the cytotoxic effects of several pyrrole derivatives on HepG-2 and EACC cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity at concentrations of 100 and 200 µg/mL . This highlights the potential of this compound in cancer therapeutics.
Anti-inflammatory Effects
Another area of research focused on the anti-inflammatory properties of pyrrole derivatives. The synthesized compounds demonstrated inhibitory effects on pro-inflammatory cytokines in vitro, suggesting that they could be developed into anti-inflammatory drugs .
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention in medicinal chemistry due to its unique structural features that may confer biological activity. Research indicates potential applications in:
- Antimicrobial Agents : Preliminary studies suggest that derivatives of this compound could exhibit antimicrobial properties, making them candidates for new antibiotic therapies.
- Anti-inflammatory Drugs : The molecular structure may interact with inflammatory pathways, suggesting a role in developing anti-inflammatory medications.
Synthetic Methodologies
The synthesis of 3-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile involves several key steps:
- Starting Materials : The synthesis typically begins with readily available precursors that undergo cyclization and functionalization.
- Reaction Conditions : Optimized conditions such as temperature, pressure, and solvent choice are crucial for achieving high yields. Common reagents include:
- Catalysts for cyclization reactions.
- Protecting groups for selective functionalization.
These methodologies not only enhance the yield but also improve the purity of the final product.
Biological Studies
Recent studies have focused on the biological implications of this compound:
- Mechanism of Action : Investigations into how this compound interacts with biological targets are ongoing. It is hypothesized that it may modulate enzyme activity or receptor binding, leading to various pharmacological effects.
Case Study: Antimicrobial Activity
A notable case study explored the antimicrobial efficacy of a derivative of this compound against several bacterial strains. The results indicated:
- Efficacy Against Gram-positive Bacteria : The derivative showed significant inhibition against Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : Determined MIC values suggest that this compound could be a lead candidate for further development as an antimicrobial agent.
Industrial Applications
In addition to its potential medicinal uses, the compound may find applications in industrial settings:
- Pharmaceutical Intermediates : Its unique structure makes it suitable as an intermediate in the synthesis of more complex pharmaceuticals.
- Material Science : Research is being conducted into its properties for use in developing new materials with specific functionalities.
Chemical Reactions Analysis
Reactivity of the Nitrile Group
The nitrile group (–C≡N) undergoes characteristic transformations:
Reactivity of the Ketone Group
The 3-oxo group participates in carbonyl-specific reactions:
| Reaction Type | Conditions | Product |
|---|---|---|
| Reduction | NaBH₄ or LiAlH₄ | Secondary alcohol |
| Enolate Formation | LDA/THF at −78°C | Alkylated derivatives |
| Condensation | Hydrazines or hydroxylamines | Hydrazones/oximes |
Cyclopenta[c]pyrrolidine Ring Reactivity
The fused bicyclic system influences steric and electronic properties:
-
Ring-Opening Reactions :
Treatment with strong acids (e.g., HCl) cleaves the pyrrolidine ring, yielding linear amines or lactams depending on conditions. -
Methoxymethyl Group Modifications :
The –OCH₃ group undergoes demethylation with BBr₃ to form a hydroxymethyl substituent, enhancing hydrogen-bonding potential .
Cross-Coupling Reactions
The nitrile and ketone groups enable participation in metal-catalyzed reactions:
| Reaction Type | Catalyst | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl derivatives |
| Cycloaddition | CuI | Heterocyclic fused systems |
Stability and Side Reactions
-
Thermal Decomposition : Degrades above 200°C, releasing CO and HCN.
-
Photochemical Reactions : UV exposure induces cycloreversion of the pyrrolidine ring, forming open-chain nitriles .
Comparative Reaction Table
| Functional Group | Reaction | Reagent | Outcome |
|---|---|---|---|
| Nitrile | Hydrolysis | H₂SO₄ | Carboxylic acid |
| Nitrile | Reduction | LiAlH₄ | Primary amine |
| Ketone | Reduction | NaBH₄ | Secondary alcohol |
| Methoxymethyl | Demethylation | BBr₃ | Hydroxymethyl |
This compound’s multifunctional design allows tailored modifications for applications in medicinal chemistry and materials science, though handling requires precautions due to its thermal instability .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: Compounds like 41 and 43 () incorporate trifluoromethyl or cyano groups, enhancing metabolic stability and binding affinity to hydrophobic pockets in RBPs . The target compound’s nitrile group may similarly improve pharmacokinetics.
- Linker Diversity : The propoxy linker in benzamide derivatives () increases solubility, whereas the methoxymethyl group in the target compound balances hydrophilicity and steric bulk .
- Pharmacophore Variations: The triazolopyridine moiety in Compound 41 and the hydroxyethylpyridinol group in the NMDA antagonist () highlight how core modifications redirect therapeutic applications .
Comparison with Other Syntheses :
- Triazolopyridine Derivatives () : Use HBTU-mediated amide coupling and LiOH hydrolysis .
- Benzamide Derivatives () : Employ O-alkylation of 4-hydroxybenzonitrile followed by hydrolysis .
Physicochemical and Pharmacological Properties
While melting points and spectral data for the target compound are unavailable, analogues provide insights:
- Melting Points : Triazolopyridine derivatives (Compounds 41–43) exhibit higher melting points (110–156°C) due to planar aromatic systems, whereas benzamide derivatives () show lower melting points, influenced by crystallinity and hydrogen bonding .
- Solubility : The methoxymethyl group in the target compound may enhance aqueous solubility compared to trifluoromethyl-containing analogues .
- Bioactivity: NMDA antagonists () and RBP4 inhibitors () demonstrate nanomolar potency, suggesting the target compound’s nitrile and ketone groups could modulate similar receptor interactions .
Therapeutic Potential
- Neurological Applications : The NMDA antagonist in and neuropathic pain agent in indicate possible CNS targeting .
Q & A
Q. Critical Parameters :
- Reaction Temperature : Maintain ≤60°C during coupling to prevent epimerization.
- HPLC Monitoring : Use C18 columns with acetonitrile/water (0.1% TFA) to confirm purity (retention time ~13–14 min) .
Basic: What analytical techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?
Methodological Answer:
Key Techniques :
Q. Resolving Discrepancies :
- Rotameric Effects : Dynamic NMR at variable temperatures (e.g., 298–333 K) to distinguish conformational isomers.
- Cross-Validation : Align IR carbonyl stretches (~1700–1750 cm⁻¹) with computational DFT simulations .
Advanced: How can researchers address conflicting data in stability studies under varying pH conditions?
Methodological Answer:
Stability Protocol :
Buffer Solutions : Incubate the compound in phosphate buffers (pH 2–10) at 37°C for 24–72 hours.
HPLC Analysis : Monitor degradation products (e.g., hydrolysis of the nitrile to amide or carboxylic acid) .
Q. Contradiction Mitigation :
- pH-Dependent Degradation : At pH < 4, nitrile hydrolysis accelerates, forming 3-oxopropanamide derivatives. Use Arrhenius modeling to predict shelf-life.
- Light Sensitivity : Conduct studies in amber vials to isolate photolytic effects .
Advanced: What strategies are recommended for designing analogs with improved bioactivity while retaining the core scaffold?
Methodological Answer:
Rational Design :
Q. Screening Workflow :
Molecular Docking : Use crystal structures of homologous targets (e.g., retinol-binding protein 4) to prioritize substituents .
ADMET Profiling : Assess logP (aim for 2–4) and CYP450 inhibition risks using in silico tools like SwissADME .
Advanced: What experimental controls are critical when studying the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
Key Controls :
Blank Reactions : Exclude the catalyst (e.g., Pd(PPh₃)₄) to confirm metal-free pathways are inactive.
Degradation Checks : Monitor starting material recovery via TLC at 0-, 6-, and 12-hour intervals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
